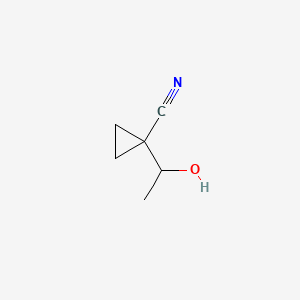

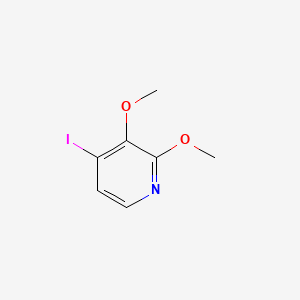

(6-Amino-2-methylpyrimidin-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

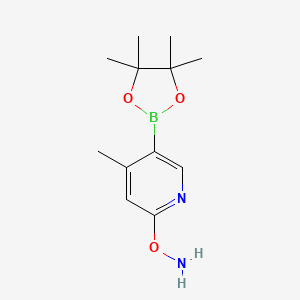

“(6-Amino-2-methylpyrimidin-4-yl)methanol” is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 . It is used in scientific research due to its complex structure, which allows for diverse applications in various fields.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with an amino group at the 6-position, a methyl group at the 2-position, and a methanol group at the 4-position .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 139.16 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications

Methanol as a Marker in Transformer Insulating Oil

Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. Research shows methanol's presence in transformer field samples correlates with the degradation of insulating paper, making it a valuable indicator for monitoring cellulosic insulation degradation (Jalbert et al., 2019).

Methanol in Energy Production and Storage

Methanol is a focus of research for its potential as a clean-burning fuel and for energy storage applications. Studies have explored methanol synthesis, highlighting its role in renewable energy technologies, including its use in direct methanol fuel cells and as a carrier for hydrogen production (Cybulski, 1994; García et al., 2021).

Methanol in Chemical Synthesis and Industrial Applications

Research has also delved into the use of methanol in various chemical syntheses and industrial applications, such as the production of methyl tert-butyl ether (MTBE), an important gasoline additive. The synthesis processes and catalysts for methanol utilization in these contexts have been extensively reviewed, demonstrating methanol's versatility and economic value in industrial chemistry (Bielański et al., 2003).

Methanol as a Research Focus in Environmental and Biological Studies

Additionally, methanol plays a role in environmental science and biology, with studies examining its biodegradation and its role in the metabolism of various compounds. The environmental impact of methanol and its metabolic pathways in humans and other organisms has been a subject of toxicological studies, underlining its significance in both environmental and health-related research (Pohanka, 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(6-amino-2-methylpyrimidin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-8-5(3-10)2-6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWHLZNMTVWOPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B577653.png)

![[2,4'-Bipyridine]-6-carboxylic acid](/img/structure/B577660.png)